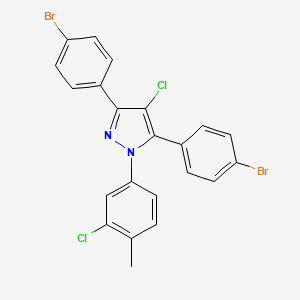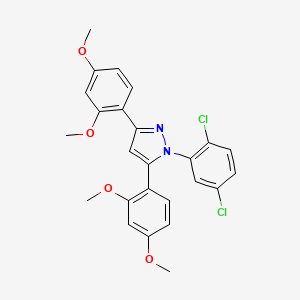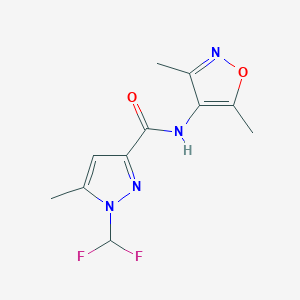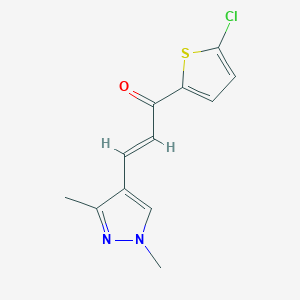![molecular formula C22H16ClN3O6 B10928778 2-chloro-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B10928778.png)
2-chloro-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a complex organic compound that features a combination of chloro, nitro, hydrazono, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 3-nitrobenzoyl chloride with hydrazine hydrate to form 3-nitrobenzoyl hydrazone.
Condensation reaction: The hydrazone is then reacted with 2-chloro-4-formylphenyl 4-methoxybenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of reaction conditions: Temperature, solvent, and pH adjustments to maximize yield.
Purification techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate would depend on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrobenzoyl chloride: A precursor in the synthesis of the target compound.
4-Methoxybenzoic acid: Another precursor used in the synthesis.
Uniqueness
2-Chloro-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is unique due to its combination of functional groups, which provides it with distinct chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C22H16ClN3O6 |
|---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
[2-chloro-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H16ClN3O6/c1-31-18-8-6-15(7-9-18)22(28)32-20-10-5-14(11-19(20)23)13-24-25-21(27)16-3-2-4-17(12-16)26(29)30/h2-13H,1H3,(H,25,27)/b24-13+ |
InChI Key |
PWKPBTBHLBPGPW-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928710.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928717.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10928718.png)

![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928741.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10928749.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928758.png)
![1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10928764.png)

![4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10928772.png)
![3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10928775.png)

![1-benzyl-6-ethyl-3-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928785.png)
